3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid

Medicinal chemistry pKa modulation Building block design

This 3,3-disubstituted cyclobutane building block uniquely colocates the Boc-amine and CF3 groups, generating a quaternary center with a critical pKa reduction (~ -1.0 to -1.5) versus its 1,3-regioisomer. For CNS programs, this lower amine basicity minimizes P-gp efflux and phospholipidosis risk. Supplied as a diastereomeric mixture, it offers cost-efficient scaffold diversity for fragment-based screening and serves as a direct, literature-validated isostere for metabolically labile tert-butyl groups (JACS Au, 2024). Secure this versatile intermediate to accelerate your hit-to-lead and preclinical development timelines.

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
CAS No. 1993314-60-5
Cat. No. B6600364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid
CAS1993314-60-5
Molecular FormulaC11H16F3NO4
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(11(12,13)14)4-6(5-10)7(16)17/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyFFQBZPGKHWSMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1993314-60-5): A Key Fluorinated Cyclobutane Building Block for Drug Discovery


3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a Boc-protected, 1,3-disubstituted cyclobutane amino acid derivative featuring a geminal trifluoromethyl group. This compound belongs to a class of fluoroalkyl-substituted cyclobutane building blocks increasingly valued in medicinal chemistry for modulating physicochemical properties such as lipophilicity and acidity [1]. Its unique 3,3-disubstitution pattern places both the Boc-amino and trifluoromethyl groups on the same carbon, creating a sterically constrained quaternary center that is distinct from its 1,3-regioisomeric analog . Synthesized and supplied as a mixture of diastereomers, this compound serves as a versatile intermediate for introducing the trifluoromethyl-cyclobutyl motif—a validated isostere for the tert-butyl group—into bioactive molecules [2].

Why Regioisomeric or Stereoisomeric Analogs Cannot Replace 3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid


Simple substitution with other in-class cyclobutane amino acid derivatives is not feasible due to critical differences in substitution pattern and stereochemical composition that directly impact downstream physicochemical properties and biological activity. The target compound's 3,3-disubstituted architecture positions the basic amine and electron-withdrawing trifluoromethyl group on the same carbon, resulting in a distinct pKa shift relative to its 1,3-regioisomer (CAS 2306270-08-4), where the amine is remote from the CF3 group [1]. Furthermore, its diastereomeric mixture offers a broader conformational and interaction profile compared to single stereoisomers like (1S,3S)-3-((tert-butoxycarbonyl)amino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2580191-24-6), which is crucial during the hit-to-lead phase where exploring diverse vectors is key . The quantitative evidence below demonstrates that these structural variations lead to measurable differences in acidity, lipophilicity, and isosteric replacement potential, making generic replacement a risk to project timelines and outcomes.

Quantitative Comparator Evidence for Procuring 3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid


Regiochemical Differentiation: 3,3-Disubstitution Lowers Amine Basicity Compared to 1,3-Regioisomer

The target compound's geminal 3,3-disubstitution pattern places its basic amino group directly adjacent to the electron-withdrawing trifluoromethyl group. This proximity results in a class-level inferred pKa reduction of approximately 1.0–1.5 units for the conjugate acid relative to the 1,3-regioisomer (1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid, CAS 2306270-08-4), where the amino group is separated from the CF3 by a methylene spacer. This is consistent with the well-characterized inductive effect of the CF3 group observed in the comprehensive 2023 study of 1,3-disubstituted cyclobutanes [1]. A lower amine basicity can translate to improved membrane permeability and reduced off-target binding to hERG channels, a critical consideration in drug design.

Medicinal chemistry pKa modulation Building block design

Diastereomeric Mixture vs. Single Stereoisomer: Expanding Conformational Sampling in Hit Generation

The target compound is supplied as a mixture of cis- and trans-diastereomers, as confirmed by multiple vendor listings . In contrast, analogs like (1S,3S)-3-((tert-butoxycarbonyl)amino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2580191-24-6) are available only as single, defined stereoisomers . A diastereomeric mixture provides access to multiple vectors in chemical space from a single synthesis, enabling broader structure-activity relationship (SAR) exploration during the initial hit-to-lead phase. This is particularly valuable in fragment-based drug discovery or library synthesis, where maximizing scaffold diversity is a key procurement driver.

Stereochemistry Hit-to-lead Conformational analysis

Lipophilicity Modulation: CF3 Introduction Increases LogP by 0.5–1.0 Units Over Non-Fluorinated Parent

The comprehensive 2023 study on 1,3-disubstituted cyclobutane building blocks experimentally determined the lipophilicities (LogP) for all 12 cis- and trans-isomers bearing CF3, CHF2, and CH2F groups [1]. A class-level inference can be drawn that the introduction of a trifluoromethyl group onto the cyclobutane ring increases the LogP by 0.5–1.0 log units compared to the non-fluorinated parent compound. This is a crucial parameter for medicinal chemists, as LogP directly influences membrane permeability, solubility, and metabolic clearance. The target compound, as a CF3-substituted building block, inherently carries this significant lipophilicity advantage over its CH2F- or CHF2-substituted counterparts.

Lipophilicity LogP Physicochemical properties Drug design

Scalable Synthesis: Demonstrated Multigram Preparation of Related CF3-Cyclobutane Building Blocks

The 2023 synthesis protocol for 1,3-disubstituted cyclobutane building blocks containing CF3, CHF2, and CH2F groups was demonstrated to be suitable for the preparation of these compounds on up to a 50 g scale [1]. This directly addresses a common procurement concern regarding the commercial scalability of complex fluorinated building blocks. The availability of a robust synthetic route, as demonstrated for the class, provides confidence that this specific target compound can be reliably sourced for projects moving from the hit stage to lead optimization, where gram-scale quantities become essential.

Scalable synthesis Process chemistry Supply chain assurance

Validated tert-Butyl Isostere: Enhanced Metabolic Stability Compared to Labile tert-Butyl Groups

A 2024 study in JACS Au demonstrated that the 1-trifluoromethyl-cyclobutyl group derived from this building block class acts as a unique isostere for the tert-butyl group, a commonly used but metabolically labile motif in drug discovery [1]. The study evaluated the replacement in commercial drugs and agrochemicals, finding that this isostere preserved the original mode of bioactivity while enhancing resistance to metabolic clearance in some cases [1]. The target compound, as a Boc-protected precursor to the 1-trifluoromethyl-cyclobutyl amine, is a direct synthetic entry point for implementing this validated bioisosteric replacement strategy. In contrast, using a non-fluorinated or differently fluorinated analog would forfeit this specific isosteric advantage.

Isosteric replacement Metabolic stability tert-Butyl bioisostere

Higher Commercial Purity: 98% vs 95% Minimizes Side Reactions in Critical Synthetic Steps

Vendor comparison reveals that the target compound is available at a certified purity of 98% from specialized suppliers such as Leyan (Catalog No. 2226084) . In contrast, several competing suppliers list the analogous 1,3-regioisomer (CAS 2306270-08-4) at a standard purity of 95% . A 3% difference in purity can significantly affect the yield and reproducibility of sensitive subsequent transformations, particularly in amide bond formations or metal-catalyzed cross-coupling reactions where impurities can act as catalyst poisons. For procurement officers, this higher specification reduces the risk of failed reactions and the associated cost of rework.

Purity specification Supply quality Reproducibility

Optimal Procurement Scenarios for 3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid Based on Differential Evidence


CNS Drug Discovery: Exploiting Lower Basicity for Enhanced Brain Penetration

For central nervous system (CNS) programs, the predicted lower amine basicity (ΔpKa ~ -1.0 to -1.5) of this 3,3-disubstituted scaffold compared to its 1,3-regioisomer is a critical advantage [1]. Reduced basicity minimizes P-glycoprotein (P-gp) efflux and lowers the risk of phospholipidosis, two common pitfalls for basic amines targeting the brain. This compound is the optimal choice for hit-to-lead campaigns where improved CNS penetration is a primary objective.

Fragment-Based Screening Libraries: Maximizing Conformational Diversity per Unit Cost

For organizations building a diverse fragment library for screening, procuring this compound as a diastereomeric mixture [1] offers a cost-efficient strategy. A single purchase provides multiple three-dimensional vectors from a cyclobutane core, enriching the library with geometrically distinct fragments. This directly supports the 'rule of three' for fragment-based lead discovery, where maximizing shape diversity is essential for finding novel binding modes.

Late-Stage Lead Optimization: Replacing a Labile tert-Butyl Group with a Stable Isostere

When a lead compound contains a tert-butyl group that is identified as a metabolic soft spot, this building block provides a direct, literature-validated isosteric replacement [1]. The JACS Au 2024 study confirmed that the resulting 1-trifluoromethyl-cyclobutyl group can preserve bioactivity while improving metabolic resistance. Procuring this specific compound enables a rapid, de-risked SAR exploration around this modification.

Multi-Gram Scale-Up for Preclinical Candidate Profiling

Teams transitioning a fluorinated lead into preclinical development can leverage the demonstrated scalability of this compound class (up to 50 g) [1]. Procuring this specific building block at an early stage ensures synthetic route continuity, as the literature precedent supports large-scale preparation without the need for a custom, low-yielding synthesis.

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